2-Bromo-4-chloro-5-fluoronitrobenzene
Overview
Description
2-Bromo-4-chloro-5-fluoronitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2. It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitro group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloro-5-fluoronitrobenzene can be synthesized through a series of halogenation and nitration reactions starting from benzene or its derivatives. A common method involves the nitration of a halogenated benzene compound, followed by further halogenation steps to introduce the desired substituents.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where controlled nitration and halogenation reactions are carried out. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-fluoronitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-5-chloro-4-fluoro-2-aminobenzene.
Oxidation: Formation of oxidized benzene derivatives
Scientific Research Applications
2-Bromo-4-chloro-5-fluoronitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-fluoronitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms can participate in electrophilic aromatic substitution reactions, influencing the reactivity and binding affinity of the compound to its targets .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
- 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison: 2-Bromo-4-chloro-5-fluoronitrobenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVKOUZDIGLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679242 | |
Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960000-99-1 | |
Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960000-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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